

Application Note: Development of a Discriminatory Dissolution Method for Osimertinib Tablets

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Compound Focus: Osimertinib Mesylate

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1. Introduction Osimertinib is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR TKI) used in the treatment of non-small cell lung cancer (NSCLC) [1] [2]. It is formulated as a film-coated tablet (40 mg and 80 mg) under the brand name Tagrisso and is known to exhibit high solubility over a wide pH range [3]. The development of a discriminatory dissolution method is critical for assessing formulation performance, ensuring batch-to-batch consistency, and evaluating the potential impact of post-approval changes in the manufacturing process. A robust method must be able to detect meaningful differences in drug release profiles that could affect bioavailability.

2. Formulation and Solubility Considerations The patented pharmaceutical composition of osimertinib reveals that the tablets contain **osimertinib mesylate** as the active ingredient along with at least one diluent. Specific diluents mentioned include microcrystalline cellulose, lactose, starch, and dicalcium phosphate, with binders such as polyvinylpyrrolidone (PVP) also being common components [3]. Given the drug's inherent high solubility, the release rate from the tablet is likely controlled by the disintegration of the matrix and the dissolution of other components rather than the drug's intrinsic solubility. Therefore, a discriminatory dissolution medium should be selected to provide a gentle, physiologically relevant environment that is sensitive to these formulation factors.

3. Proposed Discriminatory Dissolution Media Based on general principles for BCS II/IV drugs and the excipient profile of osimertinib tablets, the following media are proposed for evaluation. The goal is to use a

medium with low surfactant concentration to be sensitive to changes in formulation and manufacturing.

Table 1: Proposed Composition of Discriminatory Dissolution Media

Medium	Composition	pH	Rationale
Fasted State Simulated Intestinal Fluid (FaSSIF)	Phosphate Buffer, Lecithin, Sodium Taurocholate	6.5	Biorelevant medium simulating the fasted small intestine.
Acetate Buffer with Low SLS	Acetate Buffer, 0.1% w/v SLS	4.5	Mimics gastric pH with minimal surfactant to challenge disintegration.
Water	Purified Water	~5-7	A simple, non-sink medium often used as a sensitive quality control tool.

SLS = Sodium Lauryl Sulfate

Detailed Experimental Protocol

1. Objective To establish a dissolution test procedure for osimertinib 80 mg film-coated tablets that can discriminate between different formulation and manufacturing process variables.

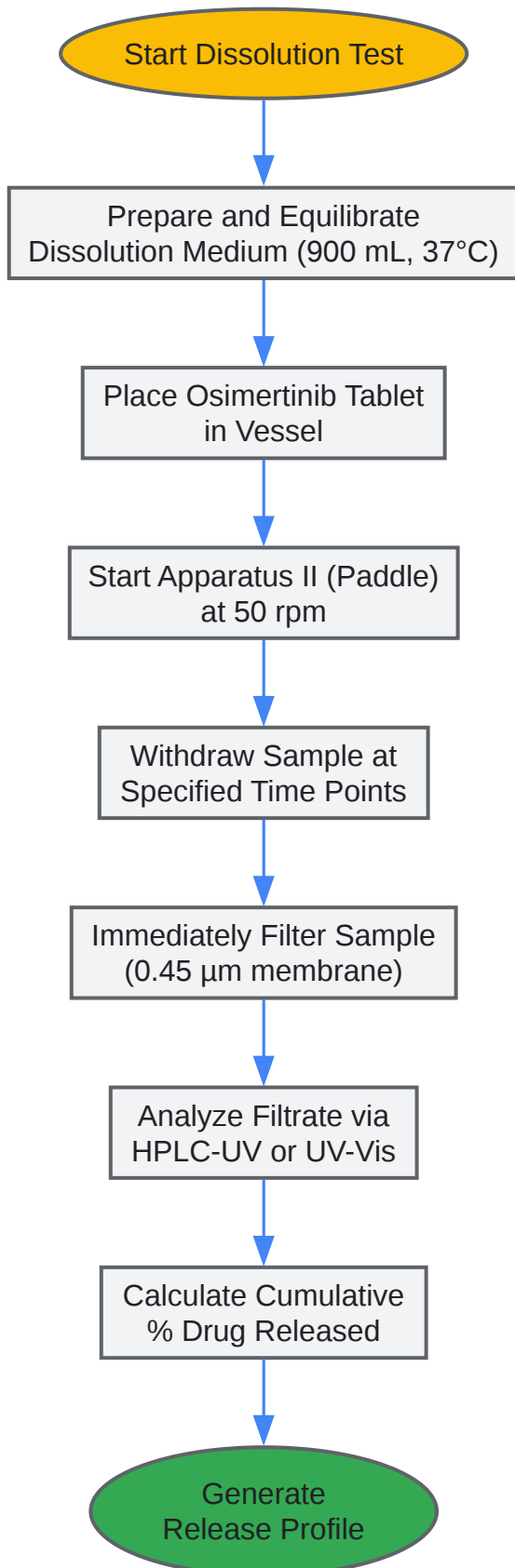
2. Materials and Equipment

- **Apparatus:** USP Apparatus II (Paddle)
- **Vessels:** 1 L dissolution vessels
- **Medium:** 900 mL of pre-warmed dissolution medium (e.g., Acetate Buffer pH 4.5 with 0.1% SLS, as a primary candidate)
- **Temperature:** 37.0 ± 0.5 °C
- **Paddle Speed:** 50 rpm
- **Automated Sampling System** or syringes with a membrane filter holder (e.g., 0.45 µm PVDF or nylon filters)
- **HPLC-UV system** for analysis (or validated UV-Vis spectrophotometer)

3. Procedure

- **Preparation of Media:** Prepare 900 mL of the selected dissolution medium per vessel, and equilibrate to 37.0 °C.
- **Tablet Placement:** For each vessel, carefully drop one osimertinib tablet to the bottom of the vessel, ensuring it does not stick to the sides. Start the apparatus immediately.
- **Sampling Time Points:** Withdraw samples (e.g., 5-10 mL) from a zone midway between the top of the paddle and the medium surface, and not less than 1 cm from the vessel wall, at the following time intervals: 10, 15, 20, 30, 45, and 60 minutes.
- **Sample Filtration:** Immediately filter each sample through a 0.45 µm membrane filter, discarding the first 1-2 mL of the filtrate.
- **Sample Analysis:** Analyze the filtered sample using a suitably validated HPLC-UV or UV-Vis method to determine the concentration of osimertinib. Ensure sample dilution, if necessary, is within the linear range of the analytical method.
- **Data Analysis:** Calculate the cumulative percentage of drug released at each time point.

The following workflow diagram illustrates the key steps of the dissolution testing protocol:



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4. Method Validation for Discriminatory Power To confirm the method's ability to discriminate, compare the dissolution profile of the target formulation against batches with intentional, minor variations:

- **Variants to Test:**
 - **Low Compression Force:** Tablet hardness below specification.
 - **High Compression Force:** Tablet hardness above specification.
 - **Different Particle Size:** Of a key diluent (e.g., a coarser grade of MCC).
 - **Reduced Binder Content:** Lower PVP concentration.
- **Acceptance Criteria:** The method is considered discriminatory if it shows a statistically significant difference (e.g., f_2 factor < 50) in the release profile of the variant batches compared to the target formulation.

Key Considerations for Scientists

- **Analytical Method:** A stability-indicating HPLC method is highly recommended to ensure specificity, especially if excipients or potential degradation products could interfere. The typical detection wavelength for osimertinib is around 260-280 nm.
- **Sink Condition:** The selected medium should ideally create a non-sink or borderline sink condition to enhance the method's sensitivity to changes in dissolution rate. The sink index can be calculated and should be reported.
- **Comparison and Modeling:** Use model-independent parameters (mean dissolution time, dissolution efficiency) and the similarity factor (f_2) to quantitatively compare profiles. Model-dependent approaches (e.g., fitting to Higuchi, Korsmeyer-Peppas models) can provide insights into the release mechanism.

Important Limitations and Next Steps

It is crucial to note that the specific media composition and parameters provided are based on general pharmaceutical knowledge and formulation data from a patent [3], as the search results did not yield a publicly available, validated discriminatory dissolution method for osimertinib.

To finalize this protocol, you should:

- **Experimentally Verify** the conditions in your lab, testing the proposed media against your target and variant formulations.
- **Optimize Parameters** such as surfactant concentration (SLS between 0.0% to 0.3%) and paddle speed (50-75 rpm) to achieve the desired discriminatory power without being overly harsh.

- **Validate the Final Method** according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

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References

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